![molecular formula C7H9NO2 B1396208 2-Azabicyclo[2.2.2]octane-3,5-dione CAS No. 596795-04-9](/img/structure/B1396208.png)
2-Azabicyclo[2.2.2]octane-3,5-dione
Overview
Description
2-Azabicyclo[2.2.2]octane-3,5-dione is a chemical compound with the CAS Number 596795-04-9 . It is a crystalline compound with a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.2.2]octane-3,5-dione involves a hetero-Diels−Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone . This reaction produces a hydrolytically sensitive [4 + 2] adduct in good yield . The use of Mander’s reagent, ethyl cyanoformate, with the same diene, produces an unstable adduct .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.2]octane-3,5-dione is represented by the InChI code 1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) .Chemical Reactions Analysis
The key chemical reaction involved in the formation of 2-Azabicyclo[2.2.2]octane-3,5-dione is the hetero-Diels−Alder reaction . This reaction involves an electron-deficient nitrile and the silyl enol ether of cyclohexenone .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
2-Azabicyclo[2.2.2]octane-3,5-dione: is a nitrogen-containing heterocycle that has shown significant potential in drug discovery. Its unique structure has been utilized as a key synthetic intermediate in the total synthesis of several bioactive molecules . The scaffold is particularly interesting due to its presence in structurally related cytisine-like alkaloids, which exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors .
Synthesis of Tropane Alkaloids
The compound’s scaffold serves as the central core for the family of tropane alkaloids, which are known for their wide array of biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted global attention, highlighting its importance in synthetic organic chemistry.
Biomass Valorization
Researchers have been exploring the valorization of biomass-derived compounds through photochemical transformations, with 2-Azabicyclo[2.2.2]octane-3,5-dione playing a role in these processes . This approach is part of a broader effort to develop sustainable and environmentally friendly chemical processes.
Palladium-Catalyzed Reactions
The compound has been involved in studies related to palladium-catalyzed reactions of aziridines . These studies are part of efforts to develop new synthetic methodologies that can lead to the creation of complex molecules for various applications.
Environmental Science
The compound’s role in environmental science could be linked to its use in the development of new synthetic methodologies that are more benign to the environment. This includes flow chemistry and other processes that minimize waste and energy use .
Agricultural Research
In agricultural research, the compound could be explored for the synthesis of new agrochemicals. Its structural similarity to natural alkaloids suggests potential applications in pest control and plant growth regulation .
Energy Research
While the direct applications in energy research are not explicitly mentioned, the compound’s involvement in photochemistry and photocatalysis research indicates potential relevance. These areas are crucial for the development of new energy-harvesting and storage technologies .
properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSEXIKKWCLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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